molecular formula C18H14FNO4 B1392672 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1242969-59-0

1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1392672
CAS No.: 1242969-59-0
M. Wt: 327.3 g/mol
InChI Key: HFPWQOHSZAAFDV-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a synthetically versatile indole derivative designed for research and development applications, particularly in medicinal chemistry. This compound integrates multiple functional handles—including a 2-fluorobenzyl group, a formyl group at the 3-position, and a carboxylic acid at the 2-position—making it a valuable scaffold for constructing diverse libraries of novel bioactive molecules. The indole nucleus is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structural features of this reagent suggest significant potential in antifungal research. Indole-2-carboxylic acid derivatives have demonstrated promising biological activity; for instance, 6-methoxy-1H-indole-2-carboxylic acid (MICA) has shown potent antifungal efficacy against pathogens like C. albicans and has been successfully formulated into advanced nanosponge hydrogels to enhance topical delivery and therapeutic outcomes . The presence of the 3-formyl group is particularly valuable for further chemical modifications, such as conducting Schiff base reactions or forming hydrazone and semicarbazone derivatives, which are common strategies in the development of new antiviral and antimicrobial agents . Researchers can leverage this compound as a core building block to develop and optimize new chemical entities for investigating mechanisms of action and structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-24-12-6-7-13-14(10-21)17(18(22)23)20(16(13)8-12)9-11-4-2-3-5-15(11)19/h2-8,10H,9H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPWQOHSZAAFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3F)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Esterification

The synthesis often begins with a substituted indole-2-carboxylic acid or its ester derivative. For example, 6-methoxyindole-2-carboxylic acid is esterified under acidic conditions (e.g., concentrated sulfuric acid in ethanol at 80 °C) to form the corresponding ethyl ester intermediate, facilitating further functionalization.

Formylation at C3 Position

The formyl group at the 3-position is introduced via the Vilsmeier–Haack reaction, a well-established method for formylation of electron-rich aromatic systems. This reaction uses POCl3 and DMF to generate the electrophilic formylating agent, which selectively adds the formyl group at C3 of the indole ring with high yield (up to 95% reported).

N1-Benzylation

Detailed Synthetic Route Example

A representative synthetic route adapted from recent literature is outlined below:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification of 6-methoxyindole-2-carboxylic acid Conc. H2SO4, EtOH, 80 °C, 2 h ~82 Forms ethyl ester intermediate
2 Vilsmeier–Haack formylation at C3 POCl3, DMF, reflux 95 High regioselectivity at C3
3 Reduction of formyl to hydroxymethyl (optional intermediate) Isopropanolic aluminium, Meerwein–Ponndorf–Verley reaction ~40 Can lead to ester-exchange byproducts
4 N1-Benzylation with 2-fluorobenzyl alcohol Alkaline conditions (e.g., K2CO3, toluene, reflux) Variable (26–91) Key step for introducing 2-fluorobenzyl group
5 Hydrolysis of ester to carboxylic acid NaOH or LiOH, MeOH/H2O, 40–80 °C 35–99 Final step to yield target acid

This route may be modified depending on intermediate availability and target substitutions.

Key Intermediates and Reactions

  • 4-Bromoindole-2-carboxylate derivatives : These intermediates are synthesized via Hemetsberger indole synthesis or Fisher indole synthesis methods. They serve as versatile substrates for further functionalization at the 6-position or for cross-coupling reactions.

  • Buchwald–Hartwig Cross-Coupling : This palladium-catalyzed reaction is employed to introduce various aryl or benzyl amines at the 6-position of the indole ring, allowing for structural diversification. Typical catalysts include Pd(OAc)2 with ligands such as Xphos or DavePhos, bases like Cs2CO3 or K3PO4, and solvents such as 1,4-dioxane or toluene at elevated temperatures (100–110 °C).

  • Vilsmeier–Haack Reaction : Used for selective formylation at the 3-position, exploiting the electron-rich nature of the indole ring and the electron-withdrawing effect of the C2 carboxyl group to direct substitution.

  • Reduction and Acylation : Nitro groups on intermediates can be reduced to amino groups using iron powder and ammonium chloride, followed by acylation (e.g., acetyl chloride) to introduce acetamido substituents, which may enhance biological activity.

Research Findings on Preparation

  • The presence of the C2 carboxyl group is critical for biological activity and is retained throughout synthesis. Attempts to replace or modify this group (e.g., methyl, hydroxymethyl, cyano) result in loss of activity.

  • The indole NH group is essential; methylation at N1 reduces activity, so selective benzylation at N1 must preserve the indole NH for optimal function.

  • The 6-methoxy substituent is introduced early or retained from starting materials, as it influences both chemical reactivity and biological properties.

  • The formyl group at C3 is introduced with high efficiency via the Vilsmeier–Haack reaction, which is a robust and reliable method for this functionalization.

  • Hydrolysis conditions must be carefully controlled to avoid degradation or side reactions; mild basic hydrolysis in mixed solvents is preferred.

Summary Table of Key Preparation Steps

Compound/Step Reaction Conditions Yield (%) Comments
6-Methoxyindole-2-carboxylic acid → Ethyl ester Esterification Conc. H2SO4, EtOH, 80 °C, 2 h ~82 Prepares ester for further reactions
Ethyl ester → 3-Formyl derivative Vilsmeier–Haack POCl3, DMF, reflux 95 Selective formylation at C3
3-Formyl derivative → N1-(2-fluorobenzyl) derivative N-alkylation 2-fluorobenzyl alcohol, base, reflux 26–91 Introduces 2-fluorobenzyl group at N1
Ester → Carboxylic acid Hydrolysis NaOH or LiOH, MeOH/H2O, 40–80 °C 35–99 Final step to free acid

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Chemical Formula: C16H14FNO4
  • Molecular Weight: 303.29 g/mol
  • CAS Number: 1242969-59-0

Anticancer Activity

Research has indicated that 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity towards these cancer types .

COX Inhibition

The compound's structural similarity to known COX (cyclooxygenase) inhibitors suggests its potential as an anti-inflammatory agent. Preliminary studies have indicated that it may selectively inhibit COX-II, which is implicated in inflammatory processes.

Data Table: COX Inhibition Potency

CompoundIC50 (μM)Selectivity
1-(2-Fluorobenzyl)-3-formyl...0.52High
Celecoxib0.78Moderate

This data highlights the compound's potential as a selective COX-II inhibitor, which could lead to reduced side effects compared to non-selective NSAIDs .

Neuroprotective Effects

Recent investigations into neuroprotective properties have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease.

Case Study:
A study conducted on PC12 cells demonstrated that treatment with this compound significantly reduced cell death caused by neurotoxic agents, suggesting its potential utility in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the formyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can influence biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogous indole derivatives (Table 1):

Table 1: Structural Comparison of Key Indole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₁₄FNO₄ 327.31 2-Fluorobenzyl, 3-formyl, 6-methoxy
1-Benzyl-3-formyl-1H-indole-2-carboxylic acid C₁₇H₁₃NO₃ 279.30 Benzyl, 3-formyl
1-Benzyl-5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid C₂₂H₁₅ClFNO₂ 403.82 Benzyl, 5-chloro, 3-(2-fluorophenyl)
1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid C₁₈H₁₃ClFNO₄ 361.70 2-Chloro-4-fluorobenzyl, 3-formyl, 6-methoxy

Key Observations :

Substituent Effects: The 2-fluorobenzyl group in the target compound enhances lipophilicity compared to the non-fluorinated benzyl analog (279.30 MW) . This fluorination may improve metabolic stability and binding affinity in biological systems, as seen in related psychoactive substances with fluorinated benzyl groups .

Functional Group Reactivity: The 3-formyl group enables condensation reactions with amines or thiazoles to form Schiff bases or heterocyclic derivatives, a feature shared with other 3-formyl-indole-2-carboxylic acids .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Property Target Compound 1-Benzyl-3-formyl Analog 1-Benzyl-5-chloro-3-(2-FPh) Analog
LogP (Predicted) 2.8 2.1 3.9
Water Solubility Low Moderate Very Low
Reactivity High (formyl) High (formyl) Low

Key Findings :

  • The 6-methoxy group in the target compound moderately improves water solubility compared to the chloro-fluorophenyl analog (LogP 3.9), though solubility remains lower than the non-methoxy derivative .
  • The 2-fluorobenzyl group contributes to a balance between lipophilicity and metabolic resistance, a trait observed in fluorinated drug candidates .

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, formyl proton at δ 10.1 ppm) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~2830 cm⁻¹ (OCH₃) validate functional groups.
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 358.0954) ensures molecular integrity .

Advanced: How do substituents (e.g., methoxy vs. fluoro) influence the compound’s electronic structure?

Q. Methodological Answer :

  • Methoxy Group : Electron-donating effect increases electron density at the indole ring, stabilizing HOMO and reducing oxidation potential (cyclic voltammetry data) .
  • Fluorine Substituent : Strong electron-withdrawing effect via σ-withdrawal and π-conjugation, polarizing the benzyl group and enhancing electrophilicity at the formyl carbon.
    DFT-based Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(O) → σ*(C-F)) .

Advanced: How can conflicting computational and experimental data on molecular dipole moments be reconciled?

Methodological Answer :
Discrepancies often arise from:

  • Basis Set Limitations : Augmenting basis sets (e.g., 6-311++G**) improves dipole moment accuracy .
  • Crystal Packing Effects : SC-XRD-derived dipole moments reflect intermolecular interactions absent in gas-phase DFT. Use periodic boundary conditions (PBC) in VASP for solid-state simulations.
  • Solvent Dielectric : Implicit solvent models (e.g., SMD) adjust dipole moments to match experimental solution-phase data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

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